(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine
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Overview
Description
(S)-[2’-(4-Methylbenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[2’-(4-Methylbenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthyl backbone, which is then functionalized with a 4-methylbenzyl group.
Phosphination: The functionalized binaphthyl compound is then reacted with diphenylphosphine to introduce the phosphine group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-[2’-(4-Methylbenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents include halides and other electrophiles.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
(S)-[2’-(4-Methylbenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-[2’-(4-Methylbenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine exerts its effects involves the coordination of the phosphine group to a metal center, forming a chiral complex. This complex then facilitates various catalytic reactions, inducing high enantioselectivity. The molecular targets and pathways involved depend on the specific reaction and metal used.
Comparison with Similar Compounds
Similar Compounds
®-[2’-(4-Methylbenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.
(S)-[2’-(4-Methylbenzyl)-[1,1’-binaphthalen]-2-yl]triphenylphosphine: A similar compound with an additional phenyl group, offering different steric and electronic properties.
Uniqueness
(S)-[2’-(4-Methylbenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable chiral complexes with metal centers makes it a valuable tool in asymmetric synthesis.
Properties
Molecular Formula |
C40H31P |
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Molecular Weight |
542.6 g/mol |
IUPAC Name |
[1-[2-[(4-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C40H31P/c1-29-20-22-30(23-21-29)28-33-25-24-31-12-8-10-18-36(31)39(33)40-37-19-11-9-13-32(37)26-27-38(40)41(34-14-4-2-5-15-34)35-16-6-3-7-17-35/h2-27H,28H2,1H3 |
InChI Key |
SPZAKODVEBWFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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